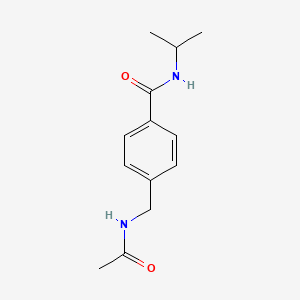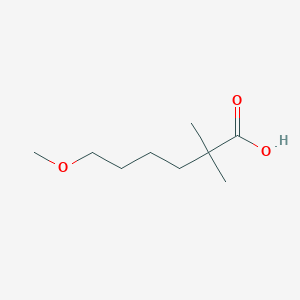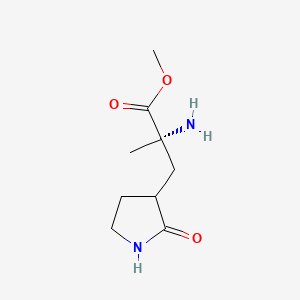
(2S)-Methyl 2-amino-2-methyl-3-(2-oxopyrrolidin-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-amino-2-methyl-3-(2-oxopyrrolidin-3-yl)propanoate is a chemical compound with the molecular formula C8H14N2O3. It is a derivative of pyrrolidine and is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-amino-2-methyl-3-(2-oxopyrrolidin-3-yl)propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with an amino acid ester in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of Methyl (2S)-2-amino-2-methyl-3-(2-oxopyrrolidin-3-yl)propanoate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of the compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S)-2-amino-2-methyl-3-(2-oxopyrrolidin-3-yl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolidine derivatives, while substitution reactions can produce a wide range of substituted compounds .
Aplicaciones Científicas De Investigación
Methyl (2S)-2-amino-2-methyl-3-(2-oxopyrrolidin-3-yl)propanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of Methyl (2S)-2-amino-2-methyl-3-(2-oxopyrrolidin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methyl (2S)-2-amino-2-methyl-3-(2-oxopyrrolidin-3-yl)propanoate include:
- Methyl (2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate
- Methyl (S)-2-amino-3-[(S)-2-oxopyrrolidin-3-yl]propanoate .
Uniqueness
What sets Methyl (2S)-2-amino-2-methyl-3-(2-oxopyrrolidin-3-yl)propanoate apart is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H16N2O3 |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-2-methyl-3-(2-oxopyrrolidin-3-yl)propanoate |
InChI |
InChI=1S/C9H16N2O3/c1-9(10,8(13)14-2)5-6-3-4-11-7(6)12/h6H,3-5,10H2,1-2H3,(H,11,12)/t6?,9-/m0/s1 |
Clave InChI |
LEFDTCUYVYPZKL-HSOSERFQSA-N |
SMILES isomérico |
C[C@](CC1CCNC1=O)(C(=O)OC)N |
SMILES canónico |
CC(CC1CCNC1=O)(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(12aR)-7-(Benzyloxy)-12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B14888229.png)

![4-[(3',4',5'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14888236.png)
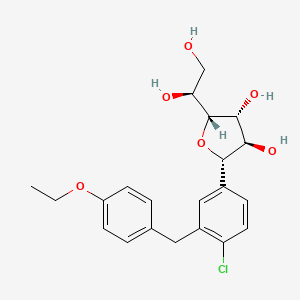
![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14888255.png)
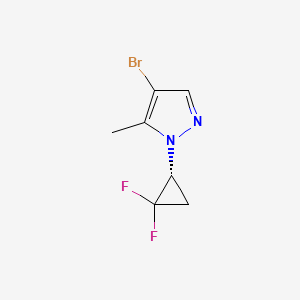

![(R)-3-([1,1'-Biphenyl]-4-yl)-2-(benzylamino)propan-1-ol](/img/structure/B14888269.png)
